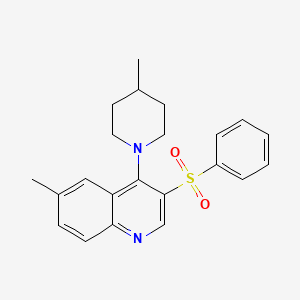
3-(苯磺酰基)-6-甲基-4-(4-甲基哌啶-1-基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is likely a derivative of quinoline, which is a nitrogen-containing heterocycle . Quinoline derivatives have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The presence of a benzenesulfonyl group, methyl groups, and a 4-methylpiperidin-1-yl group could potentially influence its properties and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives can be synthesized through various methods . For instance, one method involves a one-pot three-component fusion of a certain compound, varying aniline derivatives, and aldehyde .Molecular Structure Analysis
The molecular structure of this compound would be influenced by its quinoline core and the attached groups. Quinoline is a common nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Quinoline derivatives can participate in a variety of chemical reactions .科学研究应用
当然!以下是对 3-(苯磺酰基)-6-甲基-4-(4-甲基哌啶-1-基)喹啉的科学研究应用的全面分析,重点介绍六个独特的应用:
抗癌活性
3-(苯磺酰基)-6-甲基-4-(4-甲基哌啶-1-基)喹啉已显示出作为抗癌剂的潜力。喹啉骨架以其与 DNA 相互作用和抑制拓扑异构酶的能力而闻名,拓扑异构酶对 DNA 复制和细胞分裂至关重要。 该化合物的独特结构使其能够有效地结合到癌细胞 DNA 上,导致细胞凋亡(程序性细胞死亡)并抑制肿瘤生长 .
抗菌特性
该化合物对多种细菌和真菌病原体表现出显着的抗菌活性。苯磺酰基增强其穿透微生物细胞壁的能力,从而破坏重要的细胞过程。 这使其成为开发新型抗生素的有希望的候选者,特别是在抗生素耐药性不断上升的情况下 .
抗炎作用
研究表明,3-(苯磺酰基)-6-甲基-4-(4-甲基哌啶-1-基)喹啉可以调节炎症通路。它抑制促炎细胞因子和介质(如 TNF-α 和 IL-6)的产生,这些细胞因子和介质参与慢性炎症性疾病。 这种特性对于开发治疗类风湿性关节炎和炎症性肠病等疾病的疗法非常有价值.
神经保护剂
该化合物具有潜在的神经保护作用,使其成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的候选药物。 它可以抑制淀粉样蛋白 β 肽的聚集并减少神经元细胞中的氧化应激,从而保护神经元免受损伤和认知能力下降 .
抗病毒活性
3-(苯磺酰基)-6-甲基-4-(4-甲基哌啶-1-基)喹啉已显示出抗病毒特性,尤其是针对 RNA 病毒。其机制涉及通过靶向病毒 RNA 聚合酶和蛋白酶来抑制病毒复制。 这使其成为开发针对流感和 COVID-19 等疾病的抗病毒药物的潜在候选药物 .
光动力疗法
3-(苯磺酰基)-6-甲基-4-(4-甲基哌啶-1-基)喹啉可用于光动力疗法 (PDT) 治疗某些类型的癌症和皮肤病。在 PDT 中,该化合物被光激活,产生活性氧物质,可以杀死癌细胞或病原体。这种靶向方法最大限度地减少了对周围健康组织的损害。
这些应用突出了 3-(苯磺酰基)-6-甲基-4-(4-甲基哌啶-1-基)喹啉在科学研究和医学的各个领域的通用性和潜力。
作用机制
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives are used as starting components for chiral optimization . The piperidine ring is essential for this process .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
未来方向
属性
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-16-10-12-24(13-11-16)22-19-14-17(2)8-9-20(19)23-15-21(22)27(25,26)18-6-4-3-5-7-18/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHOSXQCSDXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2449668.png)
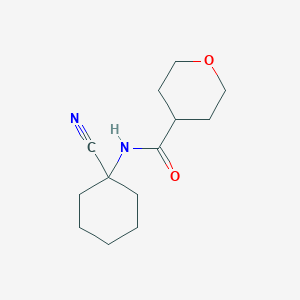
amine hydrochloride](/img/structure/B2449676.png)
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
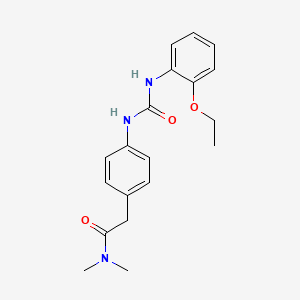
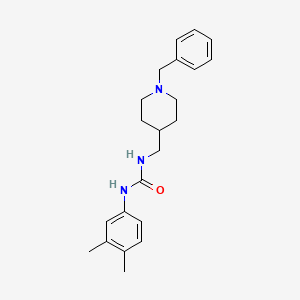
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
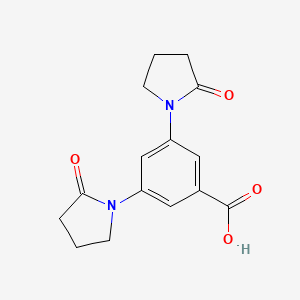
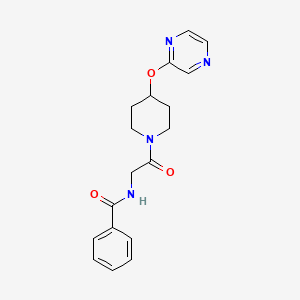

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)
![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)